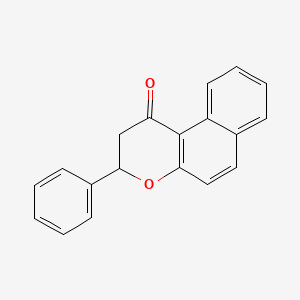

beta-Naphthoflavanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Beta-Naphthoflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavanone structure . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions: Beta-Naphthoflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

科学研究应用

Beta-Naphthoflavanone has a wide range of scientific research applications:

作用机制

Beta-Naphthoflavanone exerts its effects primarily through activation of the aryl hydrocarbon receptor. Upon binding to this receptor, it induces the expression of detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases . These enzymes play a crucial role in the metabolism and elimination of various xenobiotics and endogenous compounds .

相似化合物的比较

Alpha-Naphthoflavanone: Another naphthoflavanone with similar structural features but different biological activities.

Quercetin: A well-known flavonoid with antioxidant properties, used in various health supplements.

Uniqueness: Beta-Naphthoflavanone is unique due to its potent agonist activity on the aryl hydrocarbon receptor, which distinguishes it from other flavonoids. This specific interaction leads to the induction of detoxification enzymes, making it a valuable compound in studies related to detoxification and chemoprevention .

生物活性

Beta-naphthoflavone (β-NF) is a compound of significant interest in biological and pharmacological research due to its diverse biological activities, particularly its role in modulating enzyme systems, antioxidant effects, and potential implications in cancer biology. This article provides a comprehensive overview of the biological activity of β-NF, supported by relevant studies and data.

Beta-naphthoflavone is a synthetic compound known to act as an agonist for the aryl hydrocarbon receptor (AHR), which plays a crucial role in the regulation of xenobiotic metabolism. Upon binding to AHR, β-NF induces the expression of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of various compounds, including potential carcinogens. This induction can lead to both protective and harmful effects depending on the context and concentration used.

Antioxidant Activity

Research indicates that β-NF exhibits antioxidant properties by upregulating the expression or activity of antioxidant-associated enzymes. A study demonstrated that treatment with β-NF significantly increased cell viability in neuron SH-SY5Y cells exposed to oxidative stress induced by hydrogen peroxide (H2O2). The results showed that 10 µM β-NF effectively counteracted the detrimental effects of H2O2, enhancing cell viability significantly compared to untreated controls (P < 0.05) .

Carcinogenicity and Tumorigenesis

The role of β-NF in tumorigenesis has been extensively studied. While it is known to induce certain protective mechanisms against carcinogens in some contexts, its effects can vary significantly based on the type of carcinogen and biological model used. For instance, pretreatment with β-NF did not reduce tumor incidence in mice treated with N-nitrosoethylurea (ENU), indicating that its protective effects may be limited or context-dependent . Conversely, other studies suggest that β-NF may mitigate the genotoxic effects of certain food-derived carcinogens by enhancing metabolic activation pathways .

Mitochondrial Dysfunction

Recent studies have highlighted the impact of β-NF on mitochondrial function. It has been shown to induce mitochondrial respiratory damage characterized by reduced respiratory capacity and increased reactive oxygen species (ROS) production. This effect appears to be mediated through CYP1 enzyme activity, suggesting a dual role where β-NF can both induce protective metabolic pathways and promote oxidative stress under specific conditions .

Summary of Key Findings

Case Study 1: Neuroprotection

In vitro studies involving neuroblastoma cells demonstrated that β-NF treatment significantly reduced apoptosis induced by toxic agents such as MPP+, suggesting its potential neuroprotective effects .

Case Study 2: Carcinogen Interaction

Another investigation focused on the interaction between β-NF and food-derived carcinogens revealed that β-NF could modulate genotoxicity through enhanced metabolic activation, indicating a complex relationship between dietary components and cancer risk .

常见问题

Basic Research Questions

Q. What are the validated synthetic protocols for beta-Naphthoflavanone, and how do reaction parameters influence yield and purity?

- Methodology :

- Multi-step synthesis : Begin with naphthol derivatives (e.g., 2-naphthol) and employ Claisen-Schmidt condensation with appropriate ketones, optimizing solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., acid/base).

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization for high purity (>95%) .

- Yield optimization : Track temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios using HPLC or TLC monitoring .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- Structural confirmation : Combine 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion peaks.

- Purity assessment : Utilize reverse-phase HPLC (C18 column, methanol:water mobile phase) with UV detection at λ~280 nm .

- Crystallography : Single-crystal X-ray diffraction for definitive stereochemical assignment (if crystalline) .

Q. How can in vitro assays evaluate this compound’s antioxidant activity?

- Methodology :

- DPPH/ABTS radical scavenging : Prepare serial dilutions (1–100 µM), measure absorbance reduction at 517/734 nm, and calculate IC50 values.

- Cell-based assays : Use HepG2 or RAW 264.7 cells under oxidative stress (H2O2-induced), quantifying ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Meta-analysis : Systematically compare variables like compound purity (HPLC vs. crude samples), assay conditions (pH, temperature), and cell line viability .

- Reproducibility checks : Replicate key studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

- Data normalization : Express results relative to positive controls (e.g., ascorbic acid for antioxidants) to minimize inter-lab variability .

Q. What computational strategies elucidate this compound’s structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, Keap1), validating with binding energy scores and RMSD values.

- QSAR modeling : Train regression models on analogs’ physicochemical properties (logP, polar surface area) vs. bioactivity data .

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. How to design experiments investigating this compound’s pharmacokinetics and metabolic pathways?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat), identify phase I/II metabolites via LC-MS/MS, and compare CYP450 isoform involvement .

- Pharmacokinetic profiling : Administer orally/intravenously in rodent models, collect plasma samples at intervals, and calculate AUC, t1/2, and bioavailability .

- Toxicogenomics : Apply RNA-seq to hepatic tissue to identify differentially expressed genes (e.g., Nrf2, GST) post-exposure .

Q. Methodological Tables for Reference

Table 1. Comparative Synthesis Routes for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference Protocol |

|---|---|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH | Ethanol | 65 | 92% | |

| Acid-catalyzed | H2SO4 | Toluene | 48 | 85% | |

| Microwave-assisted | KF/Al2O3 | DMF | 78 | 96% |

Table 2. Key Parameters for Antioxidant Assays

| Assay Type | Detection Method | Cell Line | Positive Control | IC50 Range (µM) |

|---|---|---|---|---|

| DPPH | Spectrophotometry | N/A | Ascorbic acid | 10–50 |

| Cellular ROS | Fluorescence | RAW 264.7 | NAC | 20–80 |

属性

IUPAC Name |

3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWGKXWMYSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。